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Compound of Interest

Compound Name: 1H-indazole-6-carbaldehyde

Cat. No.: B2382335

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged
structure, integral to the architecture of numerous therapeutic agents, particularly in oncology.
This technical guide provides an in-depth analysis of 1H-indazole-6-carbaldehyde, a key
heterocyclic building block whose strategic placement of a reactive aldehyde group offers
significant synthetic advantages. While less explored than its 3-carbaldehyde counterpart, the
6-formyl isomer presents unique opportunities for derivatization, influencing molecular
trajectory and physicochemical properties. This document serves as a resource for researchers
and drug development professionals, consolidating available data on its structure, properties,
and synthesis, while also highlighting its potential in the rational design of novel therapeutics.

Molecular Structure and Nomenclature

The foundational step in leveraging any chemical entity is a precise understanding of its
structure. 1H-indazole-6-carbaldehyde belongs to the benzo[d]pyrazole family, a bicyclic
aromatic system where a benzene ring is fused to a pyrazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) formally names this compound
1H-indazole-6-carbaldehyde. An alternative, though less common, name is 1H-indazole-6-
carboxaldehyde. The key structural feature is the aldehyde (-CHO) group at the C6 position of
the indazole core. The tautomeric "1H" designation specifies the position of the hydrogen atom
on the pyrazole ring's nitrogen, which is the thermodynamically more stable form.
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The structure can be visualized as follows:

Caption: Structure and numbering of 1H-indazole-6-carbaldehyde.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is critical for
its application in synthesis and for quality control.

Physical Properties

1H-indazole-6-carbaldehyde is typically supplied as a powder.[1] Key physicochemical data
are summarized below.

Property Value Source(s)
CAS Number 669050-69-5 [1]
Molecular Formula CsHsN20 [1]
Molecular Weight 146.15 g/mol [1]
Appearance Powder [1]
Melting Point 181-185 °C [1]
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Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While
comprehensive, peer-reviewed spectral assignments for this specific isomer are not widely
published, data can be inferred from related structures and vendor-supplied information.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
elucidating the molecular framework. For the indazole core, the aromatic protons and
carbons will exhibit characteristic shifts. The aldehyde proton (CHO) is expected to appear
as a singlet significantly downfield (typically  9-10 ppm) in the *H NMR spectrum. The
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corresponding aldehyde carbon will resonate around & 185-195 ppm in the 13C NMR
spectrum.

e Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrational
frequencies. A strong absorption band corresponding to the carbonyl (C=0) stretch of the
aldehyde is expected in the region of 1670-1700 cm~1. Additionally, N-H stretching vibrations
from the pyrazole ring would be observed, typically in the 3100-3300 cm~1 range.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. For 1H-indazole-6-carbaldehyde, the molecular ion peak [M]* would be
observed at an m/z corresponding to its molecular weight (146.15).

o Raman Spectroscopy: A Raman spectrum for 1H-indazole-6-carbaldehyde is available and
provides complementary vibrational information to IR spectroscopy.

Synthesis Strategies

The synthesis of substituted indazoles is a well-established field, though specific, optimized
protocols for the 6-carbaldehyde isomer are less common in the literature than for other
isomers. From a retrosynthetic perspective, a logical approach involves the formation of the
indazole ring from a pre-functionalized benzene derivative.

Conceptual Synthetic Pathway: Nitrosation of 6-
Formylindole

One of the most effective methods for generating 3-formylindazoles is the acid-catalyzed
nitrosation of the corresponding indole precursor. This reaction proceeds via a ring-
opening/ring-closure cascade. While this method is established for producing 3-carbaldehyde
isomers, its application to synthesize a 6-carbaldehyde isomer is not a direct transformation.

A more plausible, though not widely documented, approach would be the construction of the
indazole ring from an appropriately substituted aniline or benzaldehyde precursor. A general
patented method for synthesizing 1H-indazoles involves the reaction of aromatic carbonyl
compounds (like o-aminobenzaldehydes) with a nitrogen source to form an oxime, which is
subsequently cyclized.[2]
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General Synthesis Concept
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Caption: Potential reactivity pathways for 1H-indazole-6-carbaldehyde.

Role in Medicinal Chemistry

The indazole core is a bioisostere of indole, capable of forming crucial hydrogen bonds in
protein binding pockets. [3]This has made it a cornerstone in the development of kinase
inhibitors. While many prominent indazole-based drugs, such as the PARP inhibitor Niraparib,
feature substitution at other positions, the 6-formyl isomer serves as a valuable intermediate for
generating libraries of novel compounds. Its utility lies in providing an alternative substitution
pattern to explore structure-activity relationships (SAR) and optimize properties like selectivity,
potency, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Field Perspective: In a drug discovery campaign, having access to multiple isomers of a key
intermediate like a formyl-indazole is a significant strategic advantage. While the 3- and 5-
substituted isomers might be the first choice based on known inhibitors, the 6-substituted
analogue allows for the exploration of different vectors out of the core structure. This can be
critical for avoiding intellectual property conflicts, improving selectivity against off-target
kinases, or finding novel interactions in a binding pocket. The development of a robust and
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scalable synthesis for 1H-indazole-6-carbaldehyde would therefore be a valuable contribution
to the medicinal chemist's toolbox.

Conclusion

1H-Indazole-6-carbaldehyde represents a synthetically valuable, albeit underutilized, building
block in heterocyclic chemistry. Its structure is well-defined, and its physicochemical properties
make it amenable to standard laboratory procedures. While detailed synthetic protocols and
extensive application data are not as prevalent as for other isomers, its potential for creating
diverse molecular architectures is clear. The reactivity of the aldehyde and the indazole N-H
provides dual points for modification, making it a strategic intermediate for generating novel
compound libraries aimed at complex biological targets. As the demand for novel indazole-
based therapeutics continues to grow, a deeper exploration of the synthesis and application of
the 6-carbaldehyde isomer is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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